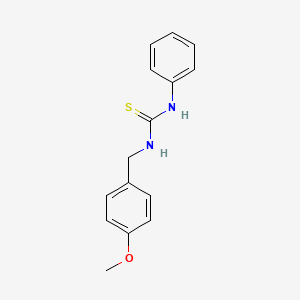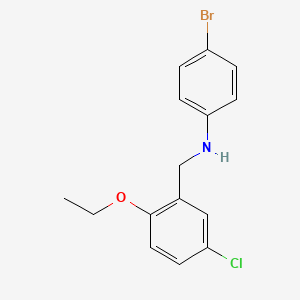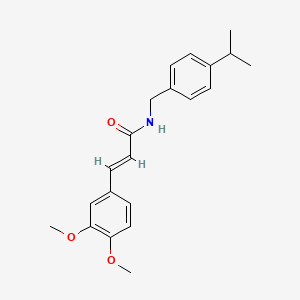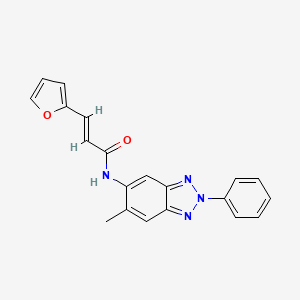
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound can modulate glutamatergic neurotransmission and reduce excitotoxicity. This compound also acts on other receptors, including the sigma-1 receptor and the dopamine D2 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound can modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. This compound can also increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. This compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. This compound is also relatively stable and can be easily synthesized. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate the potential therapeutic effects of this compound in human subjects, particularly in the treatment of psychiatric disorders and neurodegenerative diseases. Another direction is to study the molecular mechanisms underlying the pharmacological effects of this compound, including its interactions with other receptors and signaling pathways. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
Synthesis Methods
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 1-cyclohexylpiperazine with 3-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of cyclohexylamine with 3-methoxybenzoyl chloride, followed by the addition of piperazine and a base. The purity of this compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, pharmacology, and psychiatry. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-cyclohexyl-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-9-5-8-16(14-17)20-10-12-21(13-11-20)18(22)19-15-6-3-2-4-7-15/h5,8-9,14-15H,2-4,6-7,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHRNLHDDNQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)